Methyl 5-formyl-3-methylpicolinate
Description
Methyl 5-formyl-3-methylpicolinate is a heterocyclic aromatic compound belonging to the picolinate ester family. Its structure consists of a pyridine ring substituted with a formyl group at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its reactive formyl group, which serves as a versatile site for nucleophilic additions, condensations, and cross-coupling reactions.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 5-formyl-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(5-11)4-10-8(6)9(12)13-2/h3-5H,1-2H3 |
InChI Key |
DRVQINBEBZKHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-3-methylpicolinate can be synthesized through several methods. One common approach involves the formylation of 3-methylpicolinic acid, followed by esterification. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where 3-methylpicolinic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting 5-formyl-3-methylpicolinic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. The key steps include the controlled formylation of 3-methylpicolinic acid and subsequent esterification under mild conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-3-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-carboxy-3-methylpicolinic acid.
Reduction: Methyl 5-hydroxymethyl-3-methylpicolinate.
Substitution: 3-bromo-5-formylpicolinate or 3-nitro-5-formylpicolinate.
Scientific Research Applications
Methyl 5-formyl-3-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-formyl-3-methylpicolinate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of Methyl 5-formyl-3-methylpicolinate becomes evident when compared to other methyl picolinate derivatives. Below, we analyze key analogs based on substituent positions, reactivity, and applications, leveraging similarity scores (0.90–0.97) from computational analyses .
Structural Analogues and Substituent Effects
Methyl 5-bromo-3-methylpicolinate (Similarity: 0.91)
- Substituents : Bromo (5-position), methyl (3-position).
- Key Differences : The bromo group enhances electrophilic aromatic substitution (e.g., Suzuki couplings), whereas the formyl group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or imines).
- Applications : Brominated picolinates are precursors in cross-coupling reactions for drug intermediates .
Methyl 6-amino-5-bromopicolinate (Similarity: 0.90)
- Substituents: Amino (6-position), bromo (5-position).
- Key Differences: The amino group introduces hydrogen-bonding capability and basicity, contrasting with the formyl group’s electrophilicity.
- Applications: Amino-substituted derivatives are common in pharmaceuticals, such as kinase inhibitors .
Methyl 5-bromo-4-methylpicolinate (Similarity: 0.92)
- Substituents : Bromo (5-position), methyl (4-position).
Reactivity and Functional Group Analysis
- Formyl Group (Target Compound) : Enables facile functionalization via aldol condensations or reductive amination, making it valuable for synthesizing Schiff bases or heterocycles.
- Bromo Group (Analogs) : Facilitates palladium-catalyzed couplings (e.g., Suzuki, Heck), offering routes to biaryl structures.
- Amino Group (Analogs): Enhances solubility in polar solvents and participation in acid-base chemistry.
Physical and Chemical Properties
While direct data for this compound is sparse, methyl esters generally exhibit:
Data Table: Key Comparisons of Methyl Picolinate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


